molecular formula C23H18FN7O2 B2366738 N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide CAS No. 1007085-23-5

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide

Cat. No.: B2366738
CAS No.: 1007085-23-5
M. Wt: 443.442
InChI Key: SYAGNPNOIBTCRY-UHFFFAOYSA-N
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Description

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide is a complex organic compound known for its significant potential in various scientific fields. This compound features a 4-fluorophenyl group, a pyrazolo[3,4-d]pyrimidine ring, and a methoxybenzamide moiety, contributing to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide typically involves multi-step organic reactions. Starting from commercially available precursors, the synthetic route may include the formation of the pyrazolo[3,4-d]pyrimidine core followed by functional group modifications such as fluorination, methoxylation, and amide coupling. Typical reagents include hydrazine, halogenating agents like N-bromosuccinimide, and coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of bases such as triethylamine. Industrial production methods often scale up these reactions under controlled conditions, utilizing continuous flow reactors for higher efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide undergoes several chemical reactions, including:

  • Oxidation: The methoxybenzamide moiety can be oxidized under strong oxidizing conditions, leading to the formation of corresponding quinone derivatives.

  • Reduction: Reduction of the nitro group, if present in derivative forms, can be achieved using catalytic hydrogenation.

  • Substitution: Electrophilic aromatic substitution reactions can modify the aromatic rings, allowing introduction of various substituents like alkyl or halogen groups.

Common Reagents and Conditions: Major products from these reactions depend on the specific reagents and conditions used. For instance, halogenating agents can introduce different halogens to the aromatic rings, while reducing agents such as lithium aluminum hydride can lead to amine derivatives.

Scientific Research Applications

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide finds applications in various domains:

  • Chemistry: Utilized as a building block for the synthesis of more complex molecules.

  • Biology: Used in biochemical assays to study enzyme interactions and inhibition.

  • Medicine: Potentially explored for its role as a pharmacophore in drug discovery, targeting specific receptors or enzymes.

  • Industry: Incorporated in the development of materials with specific electronic properties.

Comparison with Similar Compounds

Compared to other pyrazolo[3,4-d]pyrimidine derivatives, N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide stands out due to its unique combination of functional groups. Similar compounds include:

  • N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxamide

These compounds share some structural similarities but differ in their specific applications and biological activities. This compound’s unique structure allows for distinct interactions and applications, making it a valuable compound in scientific research.

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Biological Activity

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a unique arrangement of pyrazole and pyrimidine rings. Its molecular formula is C20H19FN6OC_{20}H_{19}FN_6O, with a molecular weight of approximately 372.41 g/mol. The structure can be represented as follows:

PropertyValue
Molecular FormulaC20H19FN6O
Molecular Weight372.41 g/mol
IUPAC NameThis compound

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to function primarily as an enzyme inhibitor, affecting various biochemical pathways associated with disease processes. For example, it may inhibit cyclin-dependent kinases (CDKs) or other critical enzymes involved in cell cycle regulation and proliferation.

Biological Activities

Research has demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine family exhibit a wide range of biological activities:

1. Anticancer Activity:

  • Pyrazolo[3,4-d]pyrimidines have shown promising results in inhibiting cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest . The compound's structure allows it to target specific kinases that are often overexpressed in tumors.

2. Anti-inflammatory Properties:

  • These compounds have been investigated for their anti-inflammatory effects, potentially useful in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

3. Antimicrobial Activity:

  • Some studies suggest that pyrazolo derivatives exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

4. Neuroprotective Effects:

  • Recent research indicates potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazolo[3,4-d]pyrimidines:

Case Study 1: Anticancer Efficacy
A study published in Medicinal Chemistry explored the anticancer properties of a series of pyrazolo derivatives, including those similar to this compound. The results indicated significant inhibition of cell proliferation in various cancer cell lines, with IC50 values ranging from 0.5 to 5 µM depending on the specific derivative tested .

Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory potential of similar compounds. The study demonstrated that these derivatives could reduce pro-inflammatory cytokine production in vitro, suggesting a mechanism involving NF-kB pathway inhibition .

Summary Table of Biological Activities

Biological ActivityEvidence/Source
AnticancerSignificant inhibition in cancer cell lines
Anti-inflammatoryReduced cytokine production
AntimicrobialEffective against bacterial strains
NeuroprotectivePotential benefits in neurodegenerative models

Properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN7O2/c1-14-11-20(28-23(32)15-3-9-18(33-2)10-4-15)31(29-14)22-19-12-27-30(21(19)25-13-26-22)17-7-5-16(24)6-8-17/h3-13H,1-2H3,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAGNPNOIBTCRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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